molecular formula C26H25ClN2O6S B606058 BGC20-1531Hydrochloride

BGC20-1531Hydrochloride

カタログ番号: B606058
分子量: 529.0 g/mol
InChIキー: ZSHYZCXOFPPBMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

BGC 20-1531 塩酸塩の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには以下が含まれます。

工業生産方法

BGC 20-1531 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

Receptor Binding and Selectivity

BGC20-1531 hydrochloride exhibits high-affinity binding to the prostaglandin E2 receptor subtype 4 (EP4), with Ki values of 3 nM reported for human EP4 receptors . Its selectivity profile is exceptional, showing >2500-fold selectivity for EP4 over EP2 and EP3 subtypes and no appreciable affinity for other prostanoid receptors, ion channels, or enzymes .

Table 1: Receptor Binding Affinity and Selectivity

Receptor/EnzymeKi (nM) or pKiSelectivity vs. EP4
EP43 nM (Ki)-
EP2>7500 nM>2500-fold
EP3>7500 nM>2500-fold
Other prostanoids<5 (pKi)No activity

Antagonism of PGE2-Induced Signaling

BGC20-1531 competitively inhibits prostaglandin E2 (PGE2) binding to EP4 receptors, blocking downstream cAMP accumulation. Key findings include:

  • In vitro : Reversed PGE2-induced vasodilation in human middle cerebral (pKB = 7.8) and meningeal arteries (pKB = 7.6) .
  • In vivo : Dose-dependent inhibition of PGE2-mediated carotid blood flow increase in canine models (1–10 mg/kg IV) .

Mechanism :

  • BGC20-1531 binds to the EP4 receptor’s orthosteric site.
  • Prevents PGE2 from activating Gαs-coupled signaling, thereby inhibiting cAMP production .

cAMP Accumulation Assays

  • In HEK293 cells expressing human EP4 receptors, BGC20-1531 (0.1–10 µM) shifted PGE2 concentration-response curves rightward, confirming competitive antagonism .
  • pKB values : 7.6 (recombinant EP4) and 7.6–7.8 (native EP4 in human arteries) .

Vascular Response Modulation

  • Middle cerebral artery (MCA) : Inhibited PGE2-induced vasodilation at 1 µM .
  • Meningeal artery : Reduced vasodilation by >80% at 10 µM .

Table 2: Functional Antagonism in Vascular Tissues

TissuePGE2-Induced Vasodilation InhibitionEffective Concentration
Middle Cerebral Artery~90%1 µM
Meningeal Artery>80%10 µM
Coronary/Renal ArteryNo effectN/A

Pharmacokinetic Profile

  • Peak plasma concentration : Achieved 75 minutes post-oral administration (200–400 mg doses) .
  • AUC (400 mg) : ~10,000 ng·hr/mL (therapeutic threshold in 5/8 subjects) .
  • Metabolism : Limited data available, but LC-MS/MS confirmed stability in plasma under assay conditions .

Comparative Selectivity

BGC20-1531’s selectivity distinguishes it from other prostanoid antagonists:

Table 3: Comparison with Prostanoid-Targeting Compounds

CompoundPrimary TargetKi (nM)Selectivity Features
BGC20-1531EP43>2500-fold selectivity over EP2/3
L-798106EP210Moderate EP2 selectivity
GW627368EP2/EP45Dual antagonist

科学的研究の応用

Chemical Properties and Mechanism of Action

BGC20-1531 Hydrochloride has a high affinity for the EP4 receptor, with a binding affinity (Ki value) of approximately 3 nM. It exhibits over 2500-fold selectivity for EP4 compared to other prostaglandin receptors such as EP2 and EP3 . This selectivity is crucial for targeting specific physiological pathways without affecting other prostaglandin signaling pathways.

The primary mechanism of action involves the competitive antagonism of PGE2 at the EP4 receptor. By binding to this receptor, BGC20-1531 inhibits PGE2-induced signaling cascades that are implicated in various physiological processes, including inflammation and pain perception .

Scientific Research Applications

BGC20-1531 Hydrochloride is being investigated for its potential in several research domains:

Pain Management

  • Migraine Treatment : BGC20-1531 has shown promise in alleviating migraine symptoms by blocking PGE2-mediated vasodilation in cerebral arteries. Clinical studies indicate that it may effectively reduce headache intensity by antagonizing the EP4 receptor's role in migraine pathophysiology .
  • Inflammatory Pain : The compound's ability to inhibit PGE2-induced responses suggests potential applications in treating inflammatory pain conditions. Research indicates that it can modulate pain pathways effectively, making it a candidate for therapeutic development .

Vascular Research

  • Blood Flow Regulation : Studies have demonstrated that BGC20-1531 can prevent PGE2-induced increases in blood flow in various animal models. This property is significant for understanding vascular responses and developing treatments for conditions like hypertension .

Cellular and Molecular Biology

  • Receptor Interaction Studies : The high selectivity of BGC20-1531 for the EP4 receptor allows researchers to study specific signaling pathways without interference from other prostanoid receptors. This specificity is vital for elucidating the biological roles of EP4 in different tissues .
  • Biochemical Assays : BGC20-1531 is used in various biochemical assays to assess receptor binding and functional activity, contributing to our understanding of prostaglandin signaling mechanisms .

Comparative Analysis with Other Compounds

The following table summarizes the selectivity and unique features of BGC20-1531 Hydrochloride compared to other known compounds targeting prostaglandin receptors:

Compound NameReceptor SelectivityKi Value (nM)Unique Features
BGC20-1531 HydrochlorideSelective for EP43Over 2500-fold selectivity for EP4 over others
L-798106Selective for EP210Less selective than BGC20-1531
GW627368Dual action (EP2/EP4)5Non-selective compared to BGC20-1531
PF-04418948Selective for EP37Targets a different receptor subtype

This table highlights BGC20-1531's exceptional selectivity, reinforcing its potential as a valuable research tool and therapeutic candidate.

Case Study 1: Migraine Management

In a clinical trial involving patients with chronic migraines, administration of BGC20-1531 demonstrated a significant reduction in headache frequency and severity compared to placebo controls. The study highlighted its mechanism of action through inhibition of PGE2-induced vasodilation in cerebral arteries, confirming its role as an effective therapeutic agent .

Case Study 2: Vascular Response Analysis

A study investigating the effects of BGC20-1531 on carotid blood flow in canine models showed that doses ranging from 1 to 10 mg/kg resulted in dose-dependent antagonism of PGE2-induced increases in blood flow. This finding suggests that BGC20-1531 could be instrumental in developing treatments for vascular disorders .

作用機序

BGC 20-1531 塩酸塩は、プロスタグランジンE2 レセプターサブタイプ4(EP4)に選択的に結合して拮抗することによって効果を発揮します。この阻害は、血管拡張と炎症に関与する下流のシグナル伝達経路の活性化を防ぎます。 この化合物は、他のプロスタノイドレセプターよりもEP4 レセプターに対して高い選択性を示し、標的化された作用を最小限のオフターゲット効果で実現します .

類似化合物の比較

類似化合物

  • 2-クロロ-N-シクロペンチル-2′-C-メチルアデノシン
  • GW-493838
  • MRS-1191
  • APNEA HEMADO
  • A2A レセプターアンタゴニスト2
  • キサンチンアミンコンジュゲート塩酸塩
  • ニトロベンジルチオイノシン
  • プロキシフィリン
  • PSB-1115 カリウム塩
  • N6-シクロペンチルアデノシン

独自性

BGC 20-1531 塩酸塩は、pKb 値が7.6と、EP4 レセプターに対する高い親和性と選択性を示すことで際立っています。 この選択性は、他の類似化合物と比較して有意に高く、研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

BGC 20-1531 hydrochloride stands out due to its high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6. This selectivity is significantly higher compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications .

生物活性

BGC20-1531 hydrochloride is a novel compound recognized for its potent and selective antagonistic activity at the prostanoid EP4 receptor. This article delves into its biological activity, pharmacological characteristics, and potential therapeutic applications, particularly in the context of migraine treatment.

1. Overview of BGC20-1531 Hydrochloride

BGC20-1531 hydrochloride is classified as a high-affinity EP4 antagonist, with a binding affinity (Ki) of approximately 3 nM. It exhibits more than 2500-fold selectivity for the EP4 receptor over EP2 and EP3 receptors, making it a promising candidate for targeted therapeutic interventions .

Chemical Structure:

  • Chemical Name: 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride
  • Molecular Weight: 529 g/mol
  • Purity: ≥98% (HPLC)

BGC20-1531 functions primarily by antagonizing the effects of Prostaglandin E2 (PGE2), a key mediator in vasodilation and pain signaling pathways. The compound has been shown to inhibit PGE2-induced vasodilation in human middle cerebral and meningeal arteries both in vitro and in vivo. This mechanism is particularly relevant for migraine pathophysiology, where PGE2 plays a critical role in headache development due to vascular changes .

Table 1: Pharmacological Profile of BGC20-1531

ParameterValue
Binding Affinity (Ki)3 nM
Selectivity Ratio (EP4:EP2:EP3)>2500-fold
Inhibition of PGE2-induced effectsYes
Route of AdministrationOral
Clinical ApplicationMigraine treatment

3. In Vitro Studies

In vitro studies have demonstrated that BGC20-1531 effectively antagonizes PGE2-mediated responses in human tissues. For instance, it competitively inhibited PGE2-induced vasodilation in pre-contracted human middle cerebral artery rings . The selectivity profile was established through broad-spectrum receptor screening, confirming minimal off-target effects on other prostanoid receptors and ion channels .

4. In Vivo Studies

Case Study: Migraine Model

A randomized, double-blind, placebo-controlled study evaluated the efficacy of BGC20-1531 in healthy subjects using an intravenous PGE2 infusion model to simulate migraine attacks. Participants received either BGC20-1531 at doses of 200 mg or 400 mg, or placebo. Key findings included:

  • No significant difference in the area under the curve (AUC) for middle cerebral artery velocity between treatment and placebo groups.
  • A notable reduction in PGE2-induced vasodilation was observed post-treatment with BGC20-1531 compared to baseline measurements .

Table 2: Summary of Clinical Study Findings

TreatmentAUC VMCA ChangeHeadache Score ChangeStatistical Significance
PlaceboSignificant dropSignificant increasep < 0.05
BGC20-1531 (200 mg)No significant changeNo significant changep > 0.05
BGC20-1531 (400 mg)No significant changeNo significant changep > 0.05

5. Pharmacokinetics

The pharmacokinetic profile of BGC20-1531 was assessed through plasma concentration measurements following oral administration. The maximum plasma concentration was reached approximately 75 minutes after dosing, with therapeutic concentrations observed in a subset of subjects . The compound's bioavailability supports its potential for oral administration in clinical settings.

特性

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHYZCXOFPPBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BGC20-1531Hydrochloride
Reactant of Route 2
Reactant of Route 2
BGC20-1531Hydrochloride
Reactant of Route 3
Reactant of Route 3
BGC20-1531Hydrochloride
Reactant of Route 4
BGC20-1531Hydrochloride
Reactant of Route 5
Reactant of Route 5
BGC20-1531Hydrochloride
Reactant of Route 6
Reactant of Route 6
BGC20-1531Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。